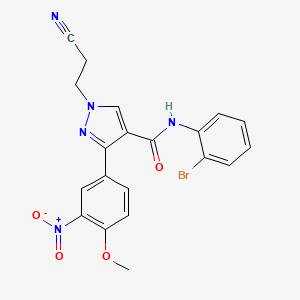
N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, commonly known as CNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNPP is a synthetic compound that has been synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of CNPP is not well understood. However, it has been suggested that CNPP may exert its anticancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. CNPP has also been shown to possess anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
CNPP has been shown to possess significant biochemical and physiological effects. CNPP has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CNPP has also been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of CNPP is its potential applications in various fields. CNPP has been extensively studied for its potential use as a chemotherapeutic agent and has also been studied for its potential applications in the treatment of neurological disorders. However, one of the limitations of CNPP is its low solubility in water, which may limit its potential applications in certain fields.
Zukünftige Richtungen
There are several future directions for the study of CNPP. One of the primary future directions is the further study of the mechanism of action of CNPP. The exact mechanism by which CNPP exerts its anticancer and anti-inflammatory effects is not well understood and further research is needed in this area. Another future direction is the development of more efficient synthesis methods for CNPP. The current synthesis methods for CNPP are time-consuming and may limit its potential applications in certain fields. Finally, further research is needed to determine the potential applications of CNPP in other fields such as agriculture and environmental science.
Synthesemethoden
CNPP can be synthesized through a series of chemical reactions. The synthesis of CNPP involves the reaction of 4-chloro-3-nitroaniline with phthalic anhydride in the presence of a catalyst to form 4-chloro-3-nitrophthalic anhydride. The resulting product is then reacted with glycine to form N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
CNPP has been extensively studied for its potential applications in various fields. One of the primary applications of CNPP is in the field of medicinal chemistry. CNPP has been shown to possess significant anticancer properties and has been studied for its potential use as a chemotherapeutic agent. CNPP has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O5/c1-9(20-16(23)11-4-2-3-5-12(11)17(20)24)15(22)19-10-6-7-13(18)14(8-10)21(25)26/h2-9H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOVPIUQSVDYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4926926.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4926932.png)

![N-[5-(1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4926944.png)

![methyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4926952.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4926953.png)
![2-(2-{4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4926958.png)
![5-({7-[(4-chlorophenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-2,4(1H,3H)-pyrimidinedione](/img/structure/B4926967.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide](/img/structure/B4927004.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4927005.png)
![N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927007.png)